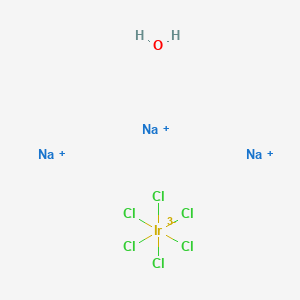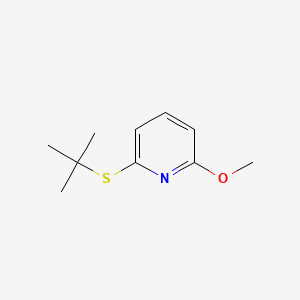
Sodium hexachloroiridate(III) hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hexachloroiridate(III) hydrate is an inorganic compound with the chemical formula Na₃IrCl₆·xH₂O. It is a crystalline solid that appears as a greenish-brown powder. This compound is known for its solubility in water and its use in various chemical applications .
准备方法
Sodium hexachloroiridate(III) hydrate can be synthesized through several methods:
Reduction of Sodium Hexachloroiridate(IV): This method involves the reduction of sodium hexachloroiridate(IV) using reducing agents such as iron(II), oxalate, or hydrogen sulfide.
Direct Reaction: Another method involves heating iridium metal with sodium chloride and chlorine gas.
These methods are typically conducted under controlled conditions to ensure the purity and yield of the product.
化学反应分析
Sodium hexachloroiridate(III) hydrate undergoes various chemical reactions:
Dehydration: It gets dehydrated at 110°C and reversibly decomposes at 550°C.
Oxidation: In the presence of air at 450°C, it gets oxidized to form iridium dioxide, sodium chloride, and chlorine gas.
Reaction with Hydrochloric Acid: It reacts with hydrochloric acid to form hydrogen hexachloroiridate(III).
Reaction with Ammonia: It reacts with ammonia water in a sealed tube at 145°C to form hexammineiridium(III) chloride.
科学研究应用
Sodium hexachloroiridate(III) hydrate has several applications in scientific research:
High-Performance Liquid Chromatography (HPLC): It is used as a reagent for the analysis of peptides and proteins.
Material Science: It is used in the preparation of iridium-based materials and compounds for various technological applications.
作用机制
The mechanism of action of sodium hexachloroiridate(III) hydrate involves its ability to act as a source of iridium ions in chemical reactions. These iridium ions can participate in various catalytic processes, facilitating the transformation of reactants into desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
相似化合物的比较
Sodium hexachloroiridate(III) hydrate can be compared with other similar compounds such as:
Sodium hexachloroiridate(IV): This compound has a higher oxidation state of iridium and different reactivity.
Sodium hexachlororhodate(III): This compound contains rhodium instead of iridium and exhibits different chemical properties and applications.
This compound is unique due to its specific reactivity and applications in catalysis and material science.
属性
IUPAC Name |
trisodium;hexachloroiridium(3-);hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIIVDVTQZORNM-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2IrNa3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718702 |
Source


|
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-23-6 |
Source


|
| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why was Sodium hexachloroiridate(III) hydrate chosen as a probe molecule in these studies?
A: this compound (Na3[IrCl6]·xH2O) serves as a model redox-active compound in electrochemical studies. Its well-defined electrochemical behavior makes it suitable for evaluating the performance of modified electrodes. Both studies used this compound to assess the electron transfer capabilities of their novel electrode materials. This helps researchers understand how efficiently the modified electrodes can facilitate electron exchange during electrochemical measurements. [, ]
Q2: How do the modified electrodes discussed in the articles impact the electrochemical detection of this compound?
A: While the articles don't delve into specific results for this compound, they highlight that the modified electrodes demonstrate improved performance for detecting various analytes. The first article focuses on graphene-modified screen-printed electrodes (GN-SPEs) and emphasizes their sensitivity and reproducibility in detecting various molecules, including this compound. [] The second article explores η1‐Allypalladium complexes for modifying screen-printed electrodes, aiming to enhance sensitivity and selectivity for specific analytes like guanine. [] Although specific results for this compound aren't detailed, it's likely that the modifications impact its detection by influencing electron transfer kinetics, altering the electrode surface properties, and potentially improving signal-to-noise ratios.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-5H-imidazo[4,5-f][1,3]benzothiazol-6-ol](/img/structure/B568141.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B568144.png)



![7-(Chloromethyl)thieno[2,3-c]pyridine](/img/structure/B568150.png)



![2,8-bis(methylsulfanyl)-4,6,10,12-tetrathiatricyclo[7.3.0.03,7]dodecane-5,11-dithione](/img/structure/B568160.png)

